molecular formula C18H17NO4S B5629847 (3aS*,10aS*)-2-(3-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid

(3aS*,10aS*)-2-(3-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid

Cat. No. B5629847
M. Wt: 343.4 g/mol
InChI Key: XATXPMYFVWBWMK-KBXCAEBGSA-N
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Description

The synthesis and study of heterocyclic compounds, including benzoxepines, pyrroles, and thienylcarbonyl derivatives, are of significant interest in organic chemistry due to their diverse biological activities and potential applications in pharmaceuticals. Although direct information on the specified compound is not available, studies on related compounds offer valuable insights into possible synthetic routes, structural analyses, and properties.

Synthesis Analysis

Research on similar compounds, such as pyrrolo[1,2-a]thieno[3,4-e][1,4]-diazepin-5(4H)-ones, involves key steps like intramolecular cyclization and the use of specific reagents for substituent introduction. For example, the synthesis of 10H-pyrrolo[1,2-a]thieno[3,4-e][1,4]diazepin-5(4H)-one derivatives from methyl 3-bromomethylthiophene-4-carboxylate highlights the importance of cyclization steps in forming the core heterocyclic structure (Daich et al., 1994).

Molecular Structure Analysis

The determination of molecular structure and conformation for such complex molecules often involves NMR spectroscopy and computational methods. For instance, the structure and probable conformation of related heterocyclic compounds have been established through NMR spectroscopy and Gaussian program calculations (Fedorov et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of heterocyclic compounds, including those with a thienylcarbonyl group, often involves interactions with nucleophiles and electrophiles, leading to a variety of derivatives with potential biological activity. Specific reactions, such as azo coupling and metallation, are crucial for modifying the core structure and introducing functional groups (Galenko et al., 2016).

Mechanism of Action

In the field of OSCs, TPD-polymers show the advantages of high open-circuit voltage, high fill-factor and excellent spectral matching with a small band gap non-fullerene acceptor .

Future Directions

TPD-polymers have great potential applications in OSCs toward large-area devices . This study presents a low-cost approach to synthesizing electron-deficient TPD units for the construction of PD materials with excellent universality and superior performance .

properties

IUPAC Name

(3aS,10aS)-2-(thiophene-3-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-16(13-5-6-24-10-13)19-8-14-9-23-15-4-2-1-3-12(15)7-18(14,11-19)17(21)22/h1-6,10,14H,7-9,11H2,(H,21,22)/t14-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATXPMYFVWBWMK-KBXCAEBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC3=CC=CC=C3CC2(CN1C(=O)C4=CSC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2COC3=CC=CC=C3C[C@]2(CN1C(=O)C4=CSC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS*,10aS*)-2-(3-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid

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